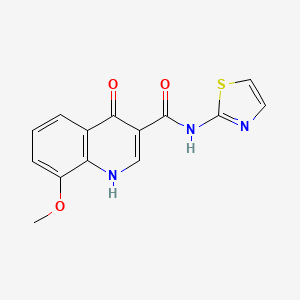![molecular formula C26H20FN3O4S B12181302 6-[2-({3-[2-(4-fluorophenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B12181302.png)
6-[2-({3-[2-(4-fluorophenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[2-({3-[2-(4-fluorophenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a quinazolinone moiety, and a benzoxazinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-({3-[2-(4-fluorophenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Quinazolinone Moiety: This step involves the reaction of 2-aminobenzamide with 4-fluorophenylacetic acid under acidic conditions to form the quinazolinone ring.
Introduction of the Sulfanyl Group: The quinazolinone intermediate is then reacted with a thiol reagent, such as thioglycolic acid, to introduce the sulfanyl group.
Formation of the Benzoxazinone Ring: The final step involves the cyclization of the intermediate with 2-aminophenol under basic conditions to form the benzoxazinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
6-[2-({3-[2-(4-fluorophenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone moiety can be reduced to a dihydroquinazoline using reducing agents like sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydroquinazolines
Substitution: Substituted fluorophenyl derivatives
科学研究应用
6-[2-({3-[2-(4-fluorophenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and signaling pathways.
Biological Research: It is used as a tool compound to study the role of quinazolinone and benzoxazinone derivatives in biological systems.
Chemical Biology: Researchers use this compound to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 6-[2-({3-[2-(4-fluorophenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s quinazolinone moiety is known to inhibit certain kinases, while the benzoxazinone ring can interact with other proteins involved in signaling pathways. These interactions can lead to the modulation of cellular processes, such as inflammation and cell proliferation.
相似化合物的比较
Similar Compounds
Ethyl (4-fluorobenzoyl)acetate: This compound shares the fluorophenyl group and is used in similar synthetic applications.
2-(2-hydroxyethylsulfanyl)-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)imidazole: This compound also contains a fluorophenyl group and is studied for its kinase inhibitory activity.
Uniqueness
6-[2-({3-[2-(4-fluorophenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its combination of a quinazolinone moiety, a sulfanyl group, and a benzoxazinone ring. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various scientific applications.
属性
分子式 |
C26H20FN3O4S |
|---|---|
分子量 |
489.5 g/mol |
IUPAC 名称 |
6-[2-[3-[2-(4-fluorophenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanylacetyl]-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C26H20FN3O4S/c27-18-8-5-16(6-9-18)11-12-30-25(33)19-3-1-2-4-20(19)29-26(30)35-15-22(31)17-7-10-23-21(13-17)28-24(32)14-34-23/h1-10,13H,11-12,14-15H2,(H,28,32) |
InChI 键 |
ILBLBRXDSQSEOT-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)CSC3=NC4=CC=CC=C4C(=O)N3CCC5=CC=C(C=C5)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B12181225.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]propanamide](/img/structure/B12181226.png)
![2-(2,3-dihydro-1-benzofuran-6-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B12181227.png)
![6,8-dichloro-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide](/img/structure/B12181237.png)

methanone](/img/structure/B12181252.png)
acetate](/img/structure/B12181261.png)


![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12181295.png)

![3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-[2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B12181304.png)

